

8-Hydroxyquinoline-7-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 8-Hydroxyquinoline-7-carboxylic acid

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An In-depth Technical Guide to the Chemical Properties of **8-Hydroxyquinoline-7-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline-7-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family.^{[1][2]} Structurally, it is a derivative of 8-hydroxyquinoline (also known as oxine) with a carboxylic acid group substituted at the 7-position. This arrangement of a phenolic hydroxyl group and a heterocyclic nitrogen atom makes it a powerful bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions.^{[3][4]} This characteristic is central to its diverse applications, which span analytical chemistry, pharmaceutical development, and biological research.^[3] In the pharmaceutical and drug development sectors, it serves as a key intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.^[3] Its ability to interfere with metal-dependent biological processes also makes it a subject of investigation for enzyme inhibition and cell signaling studies.^{[3][5]}

Chemical and Physical Properties

The fundamental properties of **8-Hydroxyquinoline-7-carboxylic acid** are summarized below. These data are compiled from various chemical databases and suppliers.

Property	Value	Reference(s)
IUPAC Name	8-hydroxyquinoline-7-carboxylic acid	[1] [2]
CAS Number	19829-79-9	[1] [2]
Molecular Formula	C ₁₀ H ₇ NO ₃	[1] [2]
Molecular Weight	189.17 g/mol	[1] [2]
Appearance	Pale yellow to reddish yellow powder	[3]
Boiling Point	384.7 °C at 760 mmHg	[6]
Density	1.48 g/cm ³	[6]
pKa	1.34	[5]
Solubility	Slightly soluble in DMSO (with heat/sonication) and Methanol.	[5]
Storage Conditions	2 - 8 °C or -20°C Freezer, under inert atmosphere.	[3] [5]
InChI	InChI=1S/C10H7NO3/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h1-5,12H,(H,13,14)	[1] [2]
SMILES	C1=CC2=C(C(=C(C=C2)C(=O)O)O)N=C1	[1] [2]

Safety and Hazard Information

Aggregated GHS hazard information indicates the following potential hazards associated with **8-Hydroxyquinoline-7-carboxylic acid.**[\[2\]](#)

- H315: Causes skin irritation.[\[2\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)

- H302: Harmful if swallowed.[2]
- H335: May cause respiratory irritation.[2]

Standard personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[7]

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **8-Hydroxyquinoline-7-carboxylic acid** is not readily available, a chemically sound route can be proposed based on established organic reactions for its constituent parts: the Skraup synthesis for the 8-hydroxyquinoline core and the Kolbe-Schmitt reaction for the carboxylation.

Protocol 1: Hypothetical Two-Step Synthesis

This protocol describes a potential method for the laboratory-scale synthesis of **8-Hydroxyquinoline-7-carboxylic acid**.

Step 1: Synthesis of 8-Hydroxyquinoline via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines. This generalized procedure uses o-aminophenol as the starting material.[7][8]

- Reagent Preparation: In a fume hood, prepare a reaction vessel equipped with a reflux condenser and a mechanical stirrer.
- Reaction Setup: To the reaction vessel, add o-aminophenol (1 eq.).
- Addition of Reagents: Slowly and with vigorous stirring, add glycerol (approx. 3 eq.). Subsequently, add a dehydrating agent such as concentrated sulfuric acid and an oxidizing agent like o-nitrophenol (approx. 0.5 eq.).[7]
- Heating: Heat the mixture, typically to around 130-140°C, for several hours.[8] The reaction is exothermic and should be carefully controlled.
- Work-up: After cooling, the reaction mixture is poured into a large volume of water.

- Neutralization: The acidic solution is carefully neutralized with a base (e.g., sodium hydroxide solution) to a pH of approximately 7-8 to precipitate the crude 8-hydroxyquinoline.[8]
- Purification: The crude product is collected by filtration and can be purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Carboxylation of 8-Hydroxyquinoline via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction introduces a carboxylic acid group onto a phenol ring.[9][10] This procedure is adapted from the general principles of the reaction and a protocol for a similar compound.[1][10]

- Formation of Phenoxide: Dissolve the purified 8-hydroxyquinoline (1 eq.) from Step 1 in a suitable solvent (e.g., tetrahydrofuran). Add a strong base, such as potassium tert-butoxide (1 eq.), and stir the mixture, possibly under reflux, for approximately one hour to form the potassium salt.[1]
- Solvent Exchange: Evaporate the solvent under reduced pressure. Dissolve the resulting solid phenoxide in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
- Carboxylation: Heat the mixture to 115-120°C and pass dry carbon dioxide gas through the solution for several hours (e.g., 3 hours).[1][9] This step should be performed under pressure for optimal results.
- Acidification: Cool the reaction mixture to room temperature and acidify it with a dilute mineral acid (e.g., 1% HCl) to precipitate the crude **8-Hydroxyquinoline-7-carboxylic acid**.[1]
- Purification: Collect the solid by filtration. For further purification, the solid can be dissolved in an aqueous potassium carbonate solution, filtered to remove insoluble impurities, and then re-precipitated by acidifying the filtrate. The final product should be washed and dried thoroughly.[1]

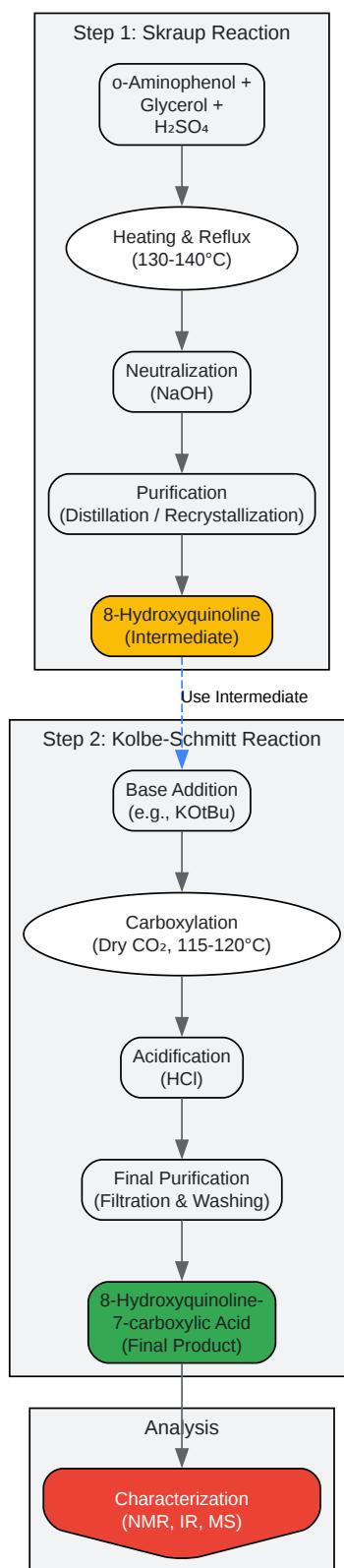
Protocol 2: General Method for Product Characterization

The identity and purity of the synthesized **8-Hydroxyquinoline-7-carboxylic acid** should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
 - Record ¹H and ¹³C NMR spectra.
 - Analyze the spectra to confirm the presence of the expected aromatic, hydroxyl, and carboxylic acid protons and carbons, and verify the substitution pattern.
- Infrared (IR) Spectroscopy:
 - Acquire an IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
 - Identify characteristic absorption bands for O-H (broad, for both phenol and carboxylic acid), C=O (carboxylic acid), and C=N/C=C (aromatic rings) functional groups.
- Mass Spectrometry (MS):
 - Analyze the sample using a technique such as Electrospray Ionization (ESI) Mass Spectrometry.
 - Determine the molecular weight by observing the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare it to the calculated value (189.17).

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the synthesis workflow and the primary mechanism of action for **8-Hydroxyquinoline-7-carboxylic acid**.

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Caption: Hypothetical synthesis workflow for **8-Hydroxyquinoline-7-carboxylic acid**.

Caption: Mechanism of metalloenzyme inhibition via metal ion chelation.

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